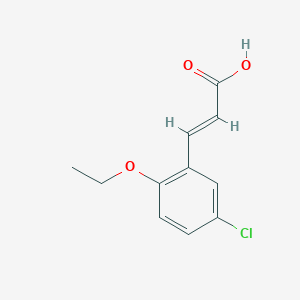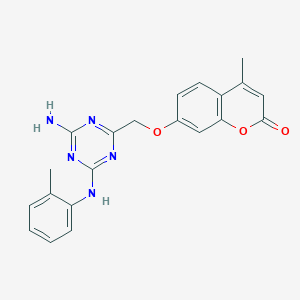
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the molecular formula C5H11N5 . It is a derivative of 1H-1,2,4-triazole-3,5-diamine, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole-3,5-diamine analogues, including “this compound”, has been reported in the literature . These compounds were synthesized as cyclin-dependent kinase (CDK) inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two amino groups and a trimethylamino group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 141.18 . Further physical and chemical properties have not been reported in the literature.Aplicaciones Científicas De Investigación
Energetic Materials Development
Research has demonstrated the utility of triazole derivatives, including those related to N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine, in the development of "green" energetic materials (EMs). For example, a study by Shlomovich et al. (2017) synthesized a series of nitrogen-rich EMs based on 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine building blocks. These compounds exhibited improved sensitivity, thermostability, and remarkably low toxicity, making them suitable for applications in solid propellants and gas generators for clean fire-extinguishing systems (Shlomovich et al., 2017).
Nitrogen-rich Salts and Energetic Compounds
Another study by Hermann et al. (2017) focused on the synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole and its nitrogen-rich salts. These compounds are characterized by high nitrogen and oxygen content, which contribute to their powerful energetic properties. The research highlights the potential of these triazole derivatives in tuning performance and sensitivity values for various applications, showcasing their versatility in the field of energetic materials (Hermann et al., 2017).
Polyimide Composite Films
In the realm of materials science, Takassi et al. (2015) investigated the synthesis of polyimide composite films reinforced with multi-walled carbon nanotubes (MWCNTs) and a novel diamine bearing an aromatic pendant triazole ring. These composite films demonstrated improved thermal, mechanical, and morphological properties, underscoring the potential of triazole derivatives in enhancing the performance of polymeric materials (Takassi et al., 2015).
Medicinal Chemistry Applications
While focusing on non-medical applications as per the requirements, it's worth noting that triazole derivatives, including those structurally related to this compound, have been explored for their potential in medicinal chemistry. They serve as key intermediates in the synthesis of compounds with a wide range of biological activities. For instance, Lin et al. (2005) synthesized 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as cyclin-dependent kinase inhibitors, showing potent anticancer activities (Lin et al., 2005). Although direct applications related to this compound were not discussed, the broader class of triazole derivatives continues to be a focal point of research across multiple disciplines.
Mecanismo De Acción
Target of Action
The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .
Mode of Action
This compound: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.
Biochemical Pathways
The action of This compound affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .
Direcciones Futuras
The future research directions for “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” and its analogues could involve further exploration of their potential as antitumor agents and DNA synthesis inhibitors . Additionally, their role as CDK inhibitors suggests potential applications in the treatment of diseases related to cell cycle dysregulation .
Análisis Bioquímico
Biochemical Properties
Triazole derivatives, which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a member of, are known to interact with various enzymes and proteins
Molecular Mechanism
Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUBEWWGNRQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol](/img/structure/B2636974.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)
![5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2636989.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2636990.png)
![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2636993.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

